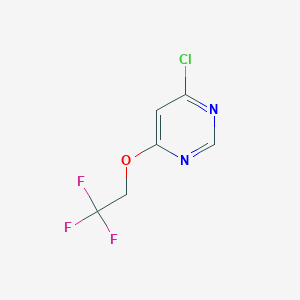

4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine

Description

BenchChem offers high-quality 4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-6-(2,2,2-trifluoroethoxy)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF3N2O/c7-4-1-5(12-3-11-4)13-2-6(8,9)10/h1,3H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJTDPEZNGURNJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1Cl)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine

Introduction

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry, renowned for its prevalence in biologically critical molecules and its role as a versatile scaffold in medicinal chemistry. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of physicochemical and pharmacological properties, leading to the development of novel therapeutic agents. This guide focuses on 4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine, a key building block for drug discovery and development. The incorporation of a trifluoroethoxy group offers distinct advantages, including enhanced metabolic stability and modulated lipophilicity, while the chloro substituent provides a reactive handle for extensive synthetic diversification.[1][2][3] This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the compound's core attributes, synthesis, reactivity, applications, and safety protocols.

Section 1: Core Molecular Attributes

4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine is a halogenated and fluorinated pyrimidine derivative. Its structure is defined by a pyrimidine ring substituted with a chlorine atom at the 4-position and a 2,2,2-trifluoroethoxy group at the 6-position.

dot graph "Chemical_Structure" { layout=neato; node [shape=none, margin=0];

} Caption: 2D Structure of 4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine.

Table 1: Physicochemical and Identification Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₄ClF₃N₂O | [4] |

| Molecular Weight | 212.56 g/mol | [4] |

| IUPAC Name | 4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine | N/A |

| CAS Number | 155957-47-4 | [4] |

| SMILES | FC(F)(F)COC1=CC(Cl)=NC=N1 | [4] |

| Storage | Inert atmosphere, 2-8°C |[4] |

Section 2: Synthesis and Manufacturing

The synthesis of 4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine is typically achieved through a regioselective nucleophilic aromatic substitution (SNAr) on a readily available precursor, 4,6-dichloropyrimidine. This precursor itself is synthesized from 4,6-dihydroxypyrimidine.

Causality of the Synthetic Strategy:

-

Precursor Synthesis: 4,6-dihydroxypyrimidine is chlorinated using a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This is a standard and industrially viable method to convert the hydroxyl groups (in their tautomeric keto form) into more reactive chloro groups.[5][6]

-

Regioselective Substitution: 4,6-dichloropyrimidine possesses two identical reactive sites. By using one equivalent of the nucleophile (sodium 2,2,2-trifluoroethoxide), a monosubstitution reaction is favored. The reaction conditions, such as temperature and solvent, are controlled to minimize the formation of the disubstituted byproduct.[7][8] The use of a strong base like sodium hydride (NaH) is essential to deprotonate the weakly acidic 2,2,2-trifluoroethanol, generating the potent nucleophile required for the SNAr reaction.

dot digraph "Synthetic_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4", arrowhead=normal];

} Caption: General two-step synthetic pathway.

Experimental Protocol: Synthesis of 4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine

This protocol is a representative method based on analogous syntheses of substituted chloropyrimidines and should be adapted and optimized under appropriate laboratory conditions.[7][8]

-

Alkoxide Formation:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add anhydrous tetrahydrofuran (THF).

-

Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise at 0°C (ice bath).

-

Slowly add 2,2,2-trifluoroethanol (1.0 equivalent) dropwise via syringe. Causality: The exothermic reaction generates hydrogen gas; slow addition at low temperature is crucial for safety and control.

-

Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium 2,2,2-trifluoroethoxide nucleophile.

-

-

Nucleophilic Substitution:

-

In a separate flask, dissolve 4,6-dichloropyrimidine (1.0 equivalent) in anhydrous THF.

-

Cool the previously prepared alkoxide solution to 0°C.

-

Add the solution of 4,6-dichloropyrimidine dropwise to the alkoxide solution.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until consumption of the starting material is observed (typically 2-4 hours). Causality: Maintaining a low temperature helps control the regioselectivity and prevents undesired side reactions.

-

-

Work-up and Purification:

-

Once the reaction is complete, cautiously quench the reaction mixture by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0°C.

-

Extract the aqueous phase with an organic solvent such as ethyl acetate or dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield the pure 4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine. Causality: The aqueous work-up removes inorganic salts and unreacted polar materials, while chromatography separates the desired monosubstituted product from any starting material or disubstituted byproduct.

-

Section 3: Chemical Reactivity and Synthetic Utility

The synthetic value of 4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine lies in the reactivity of its C4-chloro substituent. The pyrimidine ring is inherently electron-deficient, which activates the chlorine atom for displacement by a wide range of nucleophiles.

1. Nucleophilic Aromatic Substitution (SNAr): This is the primary transformation for this compound. The chlorine atom can be readily displaced by various nucleophiles, including:

-

Amines (N-nucleophiles): Reaction with primary or secondary amines is one of the most common methods in pyrimidine chemistry, often used to build scaffolds for kinase inhibitors and other pharmacologically active molecules.[9][10] Acid catalysis can sometimes be employed to facilitate reactions with less nucleophilic anilines.[11]

-

Thiols (S-nucleophiles): Thiolates can displace the chlorine to form thioethers.

-

Alcohols/Phenols (O-nucleophiles): While the starting material is formed this way, further substitution with different alkoxides or phenoxides can occur under more forcing conditions.

2. Palladium-Catalyzed Cross-Coupling Reactions: The C-Cl bond can participate in various cross-coupling reactions, which are fundamental for creating carbon-carbon and carbon-heteroatom bonds in modern drug synthesis.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form a C-C bond, introducing aryl or heteroaryl groups.[7][12]

-

Sonogashira Coupling: Reaction with terminal alkynes to form a C-C triple bond.

-

Buchwald-Hartwig Amination: An alternative to direct SNAr for coupling with a broad range of amines.

dot digraph "Reactivity_Profile" { graph [rankdir="LR", splines=true]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335", arrowhead=normal, fontcolor="#5F6368"];

} Caption: Key reaction pathways for synthetic diversification.

Section 4: Applications in Research and Drug Development

The unique combination of a reactive chlorine handle and a property-modulating trifluoroethoxy group makes this compound a valuable intermediate.[2]

-

Medicinal Chemistry: The trifluoroethoxy moiety is a bioisostere of other functional groups and is known to enhance metabolic stability by blocking potential sites of oxidation.[1] Its high lipophilicity can improve a drug candidate's ability to cross cellular membranes, which is critical for bioavailability and targeting intracellular proteins.[1][3]

-

Scaffold for Kinase Inhibitors: Many FDA-approved kinase inhibitors feature a 2,4-disubstituted pyrimidine core. This compound is an ideal starting point for synthesizing libraries of potential inhibitors by reacting the C4 position with various amine nucleophiles.

-

Agrochemicals: Substituted pyrimidines are also prevalent in modern fungicides and herbicides. The title compound can serve as a precursor for novel agrochemical discovery programs.[6]

-

Materials Science: The electronic properties imparted by the fluorinated group make pyrimidine derivatives candidates for investigation in organic electronics and materials science.[13]

Section 5: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine may not be universally available, the hazards can be inferred from structurally similar chlorinated and fluorinated pyrimidines.[14][15]

Table 2: Anticipated GHS Hazard Information

| Hazard Class | Hazard Statement |

|---|---|

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation |

Recommended Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a laboratory coat.

-

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Wash hands thoroughly after handling.

Storage Recommendations:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4]

-

Keep under an inert atmosphere (e.g., argon) to prevent degradation from moisture.

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.

References

-

Kalogirou, A. S., & Koutentis, P. A. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(1), M923. [Link]

-

ResearchGate. (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. [Link]

-

PubChem. (n.d.). 4-Chloro-6-fluoropyrimidine. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

Wang, X., et al. (2005). Synthesis of tricyclic 4-chloro-pyrimido[4,5-b][7][15]benzodiazepines. Organic Letters, 7(9), 1643–1646. [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

- Google Patents. (n.d.). CN105732514A - Synthetic method of 4,6-dichloropyrimidine.

-

De Rosa, M., et al. (2015). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Archive for Organic Chemistry, 2015(7), 231-242. [Link]

-

ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

Kamal, A., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Medicinal Chemistry, 12(3), 363-386. [Link]

- Google Patents. (n.d.). CN102936224A - Preparation method of 4, 6-dichloropyrimidine.

-

PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

Pathak, T. P., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(19), 6289. [Link]

-

ChemBK. (2024). 4-Chloro-6-Iodothieno[3,2-D]Pyrimidine. Retrieved January 26, 2026, from [Link]

-

Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Importance of Trifluoroethoxy Groups in Advanced Organic Synthesis. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. 155957-47-4|4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine|BLD Pharm [bldpharm.com]

- 5. CN105732514A - Synthetic method of 4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 6. CN102936224A - Preparation method of 4, 6-dichloropyrimidine - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water[v1] | Preprints.org [preprints.org]

- 12. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 13. chembk.com [chembk.com]

- 14. 4-Chloro-6-fluoropyrimidine | C4H2ClFN2 | CID 583328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine | C6H4ClF3N2 | CID 19009749 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine and its Structural Analogues: A Scaffold for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. Among its many derivatives, 4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine stands out as a versatile and highly valuable building block for the synthesis of a new generation of targeted therapies. The strategic incorporation of a trifluoroethoxy group offers unique electronic properties that can enhance binding affinity, metabolic stability, and cell permeability of drug candidates. This in-depth technical guide provides a comprehensive overview of the synthesis, reactivity, and therapeutic potential of 4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine and its structural analogues. We will delve into detailed, field-proven protocols for the synthesis of the core scaffold and its subsequent diversification, with a particular focus on the generation of kinase inhibitors. Furthermore, this guide will explore the critical structure-activity relationships (SAR) that govern the biological activity of these compounds, providing a rational framework for the design of novel and potent drug candidates.

The Strategic Importance of the 4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine Scaffold

The pyrimidine ring is a fundamental component of life, forming the basis of nucleobases in DNA and RNA.[1] This inherent biological relevance has made it a focal point for medicinal chemists for over a century.[2] The substitution pattern on the pyrimidine ring is crucial in defining its pharmacological profile, and the 4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine scaffold offers a unique combination of features that make it particularly attractive for drug discovery.

The chlorine atom at the 4-position serves as a versatile synthetic handle. It is highly susceptible to nucleophilic aromatic substitution (SNAr) and can readily participate in a wide array of palladium-catalyzed cross-coupling reactions.[2] This allows for the facile introduction of a diverse range of substituents, enabling the rapid exploration of chemical space and the fine-tuning of a compound's properties.

The 2,2,2-trifluoroethoxy group at the 6-position is not merely a passive substituent. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic distribution within the pyrimidine ring, which can modulate the reactivity of the 4-chloro position and impact the pKa of adjacent functionalities. Moreover, the trifluoroethoxy moiety can improve metabolic stability by blocking potential sites of oxidative metabolism. Its lipophilic character can also enhance membrane permeability, a critical factor for oral bioavailability.

The combination of a reactive chloro group and a modulating trifluoroethoxy group makes 4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine a powerful platform for the development of targeted therapies, particularly in the realm of kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[3][4] The pyrimidine scaffold can act as a hinge-binding motif in the ATP-binding pocket of many kinases, and the substituents at the 4- and 6-positions can be tailored to achieve high potency and selectivity.[5]

Synthesis of the Core Scaffold: 4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine

The synthesis of the title compound is a two-step process, starting from the readily available 4,6-dihydroxypyrimidine. The key steps involve the chlorination of the hydroxyl groups followed by a regioselective nucleophilic substitution.

Step 1: Synthesis of the Key Intermediate, 4,6-Dichloropyrimidine

The conversion of 4,6-dihydroxypyrimidine to 4,6-dichloropyrimidine is a crucial first step. This transformation is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[2][6] The reaction is often carried out in the presence of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the HCl generated during the reaction.[2]

Diagram of the Synthetic Workflow for 4,6-Dichloropyrimidine

Caption: Workflow for the synthesis of 4,6-dichloropyrimidine.

Detailed Experimental Protocol for the Synthesis of 4,6-Dichloropyrimidine:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, suspend 4,6-dihydroxypyrimidine (1.0 eq) in phosphorus oxychloride (2.0-2.5 eq).

-

Addition of Base: Slowly add N,N-diisopropylethylamine (2.0 eq) dropwise to the suspension at 0 °C (ice bath).

-

Reaction: After the addition is complete, heat the reaction mixture to 80 °C and stir for 90 minutes.[2]

-

Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Extract the aqueous layer with dichloromethane (3 x volume).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4,6-dichloropyrimidine. The crude product can be purified by recrystallization from a suitable solvent like hexane or by column chromatography.[2]

Step 2: Regioselective Synthesis of 4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine

The second step involves the regioselective nucleophilic aromatic substitution of one of the chlorine atoms in 4,6-dichloropyrimidine with 2,2,2-trifluoroethanol. The reaction is typically carried out in the presence of a base, such as sodium hydride (NaH) or sodium metal, to generate the corresponding sodium 2,2,2-trifluoroethoxide in situ. The use of a slight excess of the alkoxide ensures the monosubstitution product is favored.

Diagram of the Synthetic Workflow for 4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine

Caption: Workflow for the synthesis of the target compound.

Detailed Experimental Protocol for the Synthesis of 4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine:

-

Preparation of Alkoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tetrahydrofuran (THF). To this, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C. Slowly add 2,2,2-trifluoroethanol (1.1 eq) dropwise. Stir the mixture at 0 °C for 30 minutes to allow for the formation of sodium 2,2,2-trifluoroethoxide.

-

Nucleophilic Substitution: To the freshly prepared alkoxide solution, add a solution of 4,6-dichloropyrimidine (1.0 eq) in anhydrous THF dropwise at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with ethyl acetate (3 x volume).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine.

Generation of Structural Analogues: A Gateway to Diverse Chemical Space

The true power of the 4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine scaffold lies in its amenability to further diversification. The 4-chloro substituent serves as a versatile launching point for the introduction of a wide array of functional groups, enabling the synthesis of large and diverse compound libraries for high-throughput screening and lead optimization.

Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[6] It allows for the coupling of the 4-chloropyrimidine with a variety of aryl and heteroaryl boronic acids or esters, providing access to a rich diversity of 4-aryl and 4-heteroaryl-6-(2,2,2-trifluoroethoxy)pyrimidine analogues.

Diagram of the Suzuki-Miyaura Cross-Coupling Workflow

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Detailed Experimental Protocol for Suzuki-Miyaura Cross-Coupling:

-

Reaction Setup: To a microwave vial or a sealed tube, add 4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05-0.1 eq), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).

-

Solvent and Degassing: Add a suitable solvent, such as a mixture of 1,4-dioxane and water. Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Reaction: Seal the vessel and heat the reaction mixture in a microwave reactor or a preheated oil bath to 100-120 °C for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl/heteroaryl-6-(2,2,2-trifluoroethoxy)pyrimidine.

Nucleophilic Aromatic Substitution (SNAr) with Amines: Accessing 4-Aminopyrimidine Derivatives

The 4-chloro group can also be readily displaced by a variety of amine nucleophiles to generate a library of 4-aminopyrimidine derivatives. These compounds are of particular interest as many kinase inhibitors feature an amino linkage at this position, which can form crucial hydrogen bonds with the hinge region of the kinase.

Detailed Experimental Protocol for SNAr with Amines:

-

Reaction Setup: In a sealed tube, dissolve 4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine (1.0 eq) and the desired amine (1.1-1.5 eq) in a suitable solvent such as n-butanol or dimethylformamide (DMF).

-

Base (Optional): For amine hydrochlorides, add a non-nucleophilic base like DIPEA (1.5-2.0 eq) to liberate the free amine.

-

Reaction: Heat the reaction mixture to 100-140 °C for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or preparative HPLC to obtain the desired 4-amino-6-(2,2,2-trifluoroethoxy)pyrimidine derivative.

Structure-Activity Relationships (SAR) and Biological Significance

The true value of a chemical scaffold is ultimately determined by its ability to be translated into biologically active molecules. The 4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine core has shown significant promise in the development of kinase inhibitors for the treatment of cancer. The following table summarizes representative SAR data for a series of hypothetical analogues, illustrating how modifications at the 4-position can impact kinase inhibitory activity.

Table 1: Representative Structure-Activity Relationship Data for 4-Substituted-6-(2,2,2-trifluoroethoxy)pyrimidine Analogues as Kinase Inhibitors

| Compound ID | R-Group at C4 | Target Kinase | IC₅₀ (nM) |

| 1 | -Cl | - | >10,000 |

| 2a | Phenyl | Kinase A | 850 |

| 2b | 4-Methoxyphenyl | Kinase A | 620 |

| 2c | 3-Aminophenyl | Kinase A | 55 |

| 2d | 3-(Methylamino)phenyl | Kinase A | 12 |

| 3a | Aniline | Kinase B | 1200 |

| 3b | 3-Chloroaniline | Kinase B | 450 |

| 3c | 3-Fluoroaniline | Kinase B | 280 |

Analysis of SAR:

-

Core Scaffold: The unsubstituted 4-chloro precursor (1 ) is inactive, highlighting the necessity of substitution at this position for biological activity.

-

Aryl Substituents (Suzuki Coupling Products): The introduction of a simple phenyl group (2a ) confers moderate activity. The addition of an electron-donating methoxy group (2b ) provides a slight improvement. However, the introduction of an amino group at the meta-position of the phenyl ring (2c ) leads to a significant increase in potency. This is a common motif in kinase inhibitors, as the amino group can act as a hydrogen bond donor, forming a crucial interaction with the kinase hinge region. Further substitution of the amine with a methyl group (2d ) can further enhance potency, potentially by optimizing van der Waals interactions within the binding pocket.

-

Amino Substituents (SNAr Products): A simple aniline substituent (3a ) provides a starting point for optimization. The introduction of small, electron-withdrawing halogen atoms at the meta-position of the aniline ring (3b and 3c ) leads to a progressive increase in potency. This suggests that the electronic properties of this substituent are important for activity, and that a more electron-deficient aromatic ring may be favorable for binding.

These hypothetical examples illustrate the rational design principles that can be applied to the 4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine scaffold to develop potent and selective kinase inhibitors. The trifluoroethoxy group at the 6-position provides a stable and lipophilic anchor, while the 4-position offers a versatile point for diversification to achieve high-affinity binding to the target kinase.

Conclusion and Future Perspectives

4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine is a highly valuable and versatile scaffold for modern drug discovery. Its straightforward synthesis and the reactivity of the 4-chloro position allow for the rapid and efficient generation of diverse libraries of structural analogues. The presence of the trifluoroethoxy group confers desirable physicochemical properties that can lead to improved drug-like characteristics.

The demonstrated potential of this scaffold in the design of kinase inhibitors underscores its importance in the field of oncology and beyond. Future work in this area will likely focus on the exploration of a wider range of substituents at the 4-position, including more complex heterocyclic systems, to further probe the chemical space around this privileged core. The development of novel catalytic methods for the functionalization of the pyrimidine ring will also continue to expand the synthetic utility of this scaffold. As our understanding of the molecular drivers of disease continues to grow, the rational design of new therapeutic agents based on the 4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine platform holds immense promise for the development of the next generation of targeted medicines.

References

-

Kalogirou, A. S., & Koutentis, P. A. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(1), M923. [Link]

-

El-Damasy, A. K., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Archiv der Pharmazie. [Link]

-

Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267–272. [Link]

- Google Patents. (2000). Process for preparing 4,6-dichloro-pyrimidine.

- Google Patents. (2013).

-

Thieme Chemistry. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. [Link]

-

Yayli, N., et al. (2020). Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities. Bioorganic Chemistry, 98, 103805. [Link]

-

ResearchGate. (2025). Pyrimidine scaffold dual‐target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). [Link]

- Google Patents. (2008). 4-phenyl-6-(2,2,2-trifluoro-1-phenylethoxy)pyrimidine-based compounds and methods of their use.

- Google Patents. (2011). Sulfonamide compounds as cyp17 inhibitors.

-

Heterocyclic Letters. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. [Link]

-

RSC Publishing. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link]

Sources

- 1. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action [mdpi.com]

- 2. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]

- 3. tsijournals.com [tsijournals.com]

- 4. chem.pg.edu.pl [chem.pg.edu.pl]

- 5. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 6. CN102936224A - Preparation method of 4, 6-dichloropyrimidine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Medicinal Chemistry Applications of 4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine

This guide provides a comprehensive overview of 4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine, a versatile heterocyclic building block with significant potential in modern drug discovery. We will delve into its synthesis, reactivity, and diverse applications in medicinal chemistry, offering insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of a Fluorinated Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of essential biological molecules like the nucleobases cytosine, thymine, and uracil.[1][2][3] Its prevalence in nature has made it a "privileged scaffold" in drug design, with pyrimidine-containing compounds demonstrating a wide array of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2][4][5]

4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine distinguishes itself through the strategic placement of two key functional groups: a reactive chloro group at the 4-position and a trifluoroethoxy moiety at the 6-position. This unique combination offers a powerful platform for the synthesis of novel therapeutic agents.

-

The Pyrimidine Core: Provides a rigid scaffold that can be tailored to interact with specific biological targets. Its nitrogen atoms can act as hydrogen bond acceptors, crucial for molecular recognition.

-

The 4-Chloro Group: Serves as a versatile synthetic handle. The electron-deficient nature of the pyrimidine ring makes this position highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide range of functional groups to modulate biological activity and physicochemical properties.[6]

-

The 2,2,2-Trifluoroethoxy Group: The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance drug-like properties.[7][8] The trifluoroethoxy group can:

-

Increase Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the molecule more resistant to enzymatic degradation and potentially prolonging its half-life in the body.[7][9]

-

Enhance Lipophilicity: This can improve membrane permeability and oral bioavailability.[7][9]

-

Modulate pKa: The electron-withdrawing nature of the trifluoromethyl group can influence the basicity of the pyrimidine nitrogens, affecting target binding and solubility.

-

Engage in Unique Non-covalent Interactions: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions.

-

Synthesis and Reactivity Profile

Synthesis of the Core Scaffold

The synthesis of 4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine typically starts from the readily available 4,6-dichloropyrimidine. The differential reactivity of the two chloro groups allows for a regioselective monosubstitution.

A common synthetic approach involves the nucleophilic displacement of one chlorine atom by 2,2,2-trifluoroethanol in the presence of a base.

Caption: General synthetic scheme for 4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine.

Experimental Protocol: Synthesis of 4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine

-

Preparation: To a stirred solution of 2,2,2-trifluoroethanol (1.1 equivalents) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base like sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C.

-

Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes to facilitate the formation of the sodium trifluoroethoxide.

-

Nucleophilic Substitution: Add a solution of 4,6-dichloropyrimidine (1.0 equivalent) in the same anhydrous solvent dropwise to the reaction mixture at 0 °C.[10]

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as monitored by thin-layer chromatography (TLC).

-

Work-up: Carefully quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine.

Key Reactivity: A Gateway to Diverse Derivatives

The primary point of reactivity on the 4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine scaffold is the C4-chloro substituent. This position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effects of the ring nitrogens and the trifluoroethoxy group. This allows for the facile introduction of a variety of nucleophiles, making it an invaluable intermediate for building molecular diversity.[6]

Caption: Key derivatization pathways for 4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine.

Applications in Medicinal Chemistry

The versatility of the 4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine scaffold has led to its exploration in several therapeutic areas.

Anticancer Agents

The pyrimidine core is a prominent feature in many anticancer drugs.[3][11][12] Derivatives of 4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine are being investigated as inhibitors of various cancer-related targets.

a) Kinase Inhibitors:

Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers.[13][14] The pyrimidine scaffold can mimic the adenine ring of ATP, enabling it to bind to the ATP-binding site of kinases and inhibit their activity.[13][14]

-

Aurora Kinase Inhibitors: Aurora kinases are essential for cell division, and their overexpression is common in many tumors.[15] Pyrimidine-based derivatives have been designed to inhibit Aurora A kinase, leading to reduced levels of oncoproteins like MYC and subsequent tumor regression in preclinical models.[15] The 4-amino substituted pyrimidines, accessible from our core scaffold, can form key hydrogen bonds with the kinase hinge region.[16]

-

EGFR Inhibitors: The Epidermal Growth Factor Receptor (EGFR) is another important target in cancer therapy.[17] Pyrimidine-based molecules have been successfully developed as EGFR tyrosine kinase inhibitors (TKIs). The 4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine scaffold can be used to generate novel EGFR inhibitors by introducing appropriate amine-containing side chains at the C4 position to target the EGFR active site.[17]

Caption: Inhibition of the EGFR signaling pathway by a pyrimidine-based TKI.

b) Other Anticancer Mechanisms:

Derivatives have also shown cytotoxicity against various cancer cell lines, including those resistant to standard therapies.[11][12] The mechanisms can be diverse, including inhibition of topoisomerase II or intercalation with DNA.[11]

Table 1: Representative Anticancer Activity of Pyrimidine Derivatives

| Compound Class | Target | Cell Line | IC50 | Reference |

| Pyrimidine-based | Aurora A Kinase | NCI-H446 (SCLC) | < 200 nM | [15] |

| Pyrimidine Derivative | Topoisomerase II | LoVo/DX (Resistant Colon) | Varies | [11] |

| Pyrido[2,3-d]pyrimidine | Lipoxygenase | A549 (Lung) | Potent Cytotoxicity | [4] |

Antiviral Agents

The structural similarity of the pyrimidine ring to natural nucleobases makes it an ideal scaffold for developing antiviral drugs.[3] These agents can interfere with viral replication by inhibiting key viral enzymes or by disrupting the synthesis of viral nucleic acids.

-

Inhibition of Viral Polymerases: Many antiviral drugs are nucleoside analogs that, once phosphorylated in the cell, are incorporated into the growing viral DNA or RNA chain, causing chain termination. The 4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine scaffold can be used to create novel nucleoside and non-nucleoside inhibitors of viral polymerases.

-

Targeting Host Factors: An emerging antiviral strategy is to target host cell enzymes that are essential for viral replication. For instance, inhibitors of the host enzyme dihydroorotate dehydrogenase (DHODH), which is crucial for de novo pyrimidine biosynthesis, have shown broad-spectrum antiviral activity.[18] Viruses are highly dependent on the host cell's nucleotide pool for their rapid replication.[18] By derivatizing the 4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine core, it is possible to design molecules that inhibit such host targets, thereby creating a high barrier to the development of viral resistance.

The introduction of trifluoromethyl groups into antiviral compounds has been shown to significantly increase their potency and metabolic stability.[8][19] This makes our core scaffold particularly promising for the development of new antiviral therapies against a range of viruses, including herpesviruses, influenza, and HIV.[20]

Conclusion and Future Perspectives

4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine is a highly valuable and versatile building block in medicinal chemistry. Its strategic combination of a biologically relevant pyrimidine core, a reactive chloro handle for facile derivatization, and a trifluoroethoxy group for enhancing drug-like properties provides a robust platform for the discovery of novel therapeutics. The demonstrated and potential applications in oncology and virology highlight its significance. Future research will likely see the expansion of this scaffold into other therapeutic areas, such as inflammatory and neurological disorders, further solidifying its role as a privileged starting point for the development of next-generation medicines.

References

-

MDPI. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Retrieved from [Link]

- Google Patents. (1996). US6018045A - Process for preparing 4,6-dichloro-pyrimidine.

-

PubMed. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Retrieved from [Link]

-

Reactome. (n.d.). Pyrimidine biosynthesis. Retrieved from [Link]

-

ResearchGate. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Retrieved from [Link]

-

Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved from [Link]

-

PubMed Central. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Retrieved from [Link]

-

PubMed Central. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Retrieved from [Link]

-

Semantic Scholar. (2022). The Antiviral Activity of Trifluoromethylthiolane Derivatives "2279. Retrieved from [Link]

-

RSC Publishing. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Retrieved from [Link]

-

MDPI. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Retrieved from [Link]

-

MDPI. (2022). The Antiviral Activity of Trifluoromethylthiolane Derivatives. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State. Retrieved from [Link]

-

PubMed. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Retrieved from [Link]

-

PubMed. (2021). Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy. Retrieved from [Link]

-

PubMed. (2022). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Retrieved from [Link]

-

Encyclopedia.pub. (2021). Pyrimidine Derivatives as Anticancer Agents. Retrieved from [Link]

-

PubMed Central. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]

-

PubMed. (2021). FDA-approved pyrimidine-fused bicyclic heterocycles for cancer therapy: Synthesis and clinical application. Retrieved from [Link]

-

MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-6-fluoropyrimidine. Retrieved from [Link]

-

PubMed. (2011). Broad-spectrum Antiviral That Interferes With De Novo Pyrimidine Biosynthesis. Retrieved from [Link]

-

Journal of Advanced Scientific Research. (n.d.). Pyrimidine As Anticancer Agent: A Review. Retrieved from [Link]

-

WuXi Biology. (n.d.). SNAr Reaction of Polyhalogenated Heterocycles. Retrieved from [Link]

-

Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]

Sources

- 1. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. sciensage.info [sciensage.info]

- 4. mdpi.com [mdpi.com]

- 5. growingscience.com [growingscience.com]

- 6. (E)-4-Chloro-6-(2-ethoxyvinyl)pyrimidine|184.62 g/mol [benchchem.com]

- 7. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. 4-Chloro-6-(difluoromethoxy)pyrimidine | Benchchem [benchchem.com]

- 10. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]

- 11. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine: A Strategic Building Block for Next-Generation Kinase Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorinated Pyrimidines in Kinase Inhibition

The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors, largely due to its bioisosteric resemblance to the adenine core of ATP, which allows it to form key hydrogen bond interactions in the hinge region of the kinase active site.[1][2] This inherent binding capability has led to the development of numerous FDA-approved kinase inhibitors based on this privileged structure.[1] In the relentless pursuit of enhanced potency, selectivity, and favorable pharmacokinetic profiles, medicinal chemists have increasingly turned to the strategic incorporation of fluorine atoms. The 2,2,2-trifluoroethoxy group, in particular, offers a compelling combination of properties. Its strong electron-withdrawing nature can modulate the pKa of nearby functionalities and influence ring electronics, while its lipophilicity can enhance membrane permeability and metabolic stability.

This guide focuses on the utility of 4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine as a versatile and powerful building block for the synthesis of novel kinase inhibitors. We will explore its synthesis, delve into its application in the construction of potent kinase inhibitors, and provide detailed, field-proven protocols to empower researchers in their drug discovery endeavors.

Physicochemical Properties and Synthesis of the Building Block

A foundational understanding of the building block's characteristics is paramount for its effective utilization.

Data Presentation: Key Properties

| Property | Value |

| Molecular Formula | C₆H₄ClF₃N₂O |

| Molecular Weight | 212.56 g/mol |

| Appearance | Off-white to white crystalline solid |

| Key Reactive Sites | Electrophilic C4 position (chloro-substituted) |

Synthesis of 4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine

The synthesis of this key intermediate is predicated on the well-established reactivity of di-chlorinated pyrimidines. The differential reactivity of the two chlorine atoms allows for a regioselective nucleophilic aromatic substitution (SNAr).

Experimental Protocol: Synthesis of 4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine

Causality: This protocol leverages the greater reactivity of the C4 and C6 positions of 4,6-dichloropyrimidine towards nucleophilic attack. By using a slight excess of sodium 2,2,2-trifluoroethoxide at a controlled temperature, we can favor monosubstitution over disubstitution. The use of a polar aprotic solvent like THF facilitates the dissolution of the reactants and promotes the SNAr reaction.

Step-by-Step Methodology:

-

Preparation of Sodium 2,2,2-trifluoroethoxide: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF, 10 mL per 10 mmol of 2,2,2-trifluoroethanol). Cool the flask to 0 °C using an ice bath.

-

Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise to the stirred THF.

-

Slowly add 2,2,2-trifluoroethanol (1.0 equivalent) dropwise to the suspension. Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases.

-

Nucleophilic Aromatic Substitution: In a separate flame-dried flask, dissolve 4,6-dichloropyrimidine (1.0 equivalent) in anhydrous THF (15 mL per 10 mmol).

-

Slowly add the freshly prepared solution of sodium 2,2,2-trifluoroethoxide to the 4,6-dichloropyrimidine solution at room temperature over 30 minutes.

-

Heat the reaction mixture to 50 °C and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-6 hours).

-

Work-up and Purification: Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine as a white solid.

Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. A sharp melting point is also indicative of high purity.

Application in the Synthesis of a Janus Kinase (JAK) Inhibitor Scaffold

The chloro-substituent at the C4 position of 4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine is an excellent leaving group, making it an ideal substrate for coupling reactions to introduce the desired pharmacophores for kinase inhibition. A prominent application is in the synthesis of pyrimidine-based Janus Kinase (JAK) inhibitors. The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in various inflammatory diseases and cancers.[3]

Illustrative Synthetic Workflow

The following workflow demonstrates the utility of our building block in the synthesis of a hypothetical, yet highly plausible, JAK inhibitor, based on established synthetic routes for this class of compounds.

Caption: Synthetic workflow for a JAK inhibitor.

Experimental Protocol: Synthesis of a Pyrazolyl-Pyrimidine JAK Inhibitor Scaffold

Causality: This protocol employs a palladium-catalyzed cross-coupling reaction, a robust and widely used method for forming C-C bonds. The choice of a Suzuki or Stille coupling depends on the nature of the pyrazole coupling partner (boronic acid/ester or stannane, respectively). The reaction conditions, including the choice of palladium catalyst, ligand, and base, are critical for achieving a high yield and purity.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried Schlenk flask, add 4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine (1.0 equivalent), the pyrazole coupling partner (e.g., a pyrazole boronic acid ester, 1.1 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2.0 equivalents).

-

Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

-

Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio, 10 mL per mmol of the chloropyrimidine).

-

Reaction Execution: Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-12 hours.

-

Work-up and Purification: Cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to yield the final pyrazolyl-pyrimidine kinase inhibitor.

Self-Validation: The final compound must be thoroughly characterized by high-resolution mass spectrometry (HRMS) and 1D/2D NMR spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) to confirm its structure and high purity (>95%) before proceeding to biological evaluation.

Structure-Activity Relationship (SAR) Insights

The strategic placement of the 2,2,2-trifluoroethoxy group at the C6 position of the pyrimidine ring can significantly influence the biological activity of the resulting kinase inhibitor.

-

Hinge Binding: The pyrimidine core itself acts as a scaffold for hydrogen bonding with the kinase hinge region.

-

Lipophilic Pocket Interactions: The trifluoroethoxy group can occupy a nearby lipophilic pocket, potentially increasing binding affinity through favorable hydrophobic interactions.

-

Metabolic Stability: The C-F bonds are highly stable, and the trifluoroethoxy group can block potential sites of metabolism, thereby improving the pharmacokinetic profile of the inhibitor.

-

Selectivity: Subtle changes in the size and electronics of the C6 substituent can have a profound impact on selectivity across the kinome. The trifluoroethoxy group offers a unique combination of steric bulk and electronic properties that can be exploited to achieve selectivity for the target kinase over off-target kinases.[3]

Biological Evaluation: Kinase Inhibition Assay

To ascertain the efficacy of the synthesized compounds, a robust and reliable kinase inhibition assay is essential.

Illustrative Kinase Inhibition Data

| Compound | Target Kinase | IC₅₀ (nM) |

| Hypothetical Inhibitor 1 | JAK1 | 15 |

| (C6-trifluoroethoxy) | JAK2 | 25 |

| JAK3 | >1000 | |

| Reference Compound | JAK1 | 50 |

| (C6-methoxy) | JAK2 | 75 |

| JAK3 | >2000 |

Data is illustrative and represents typical values for this class of inhibitors.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)

Causality: This protocol utilizes a commercially available luminescence-based assay that measures the amount of ATP remaining in the reaction mixture after the kinase reaction. A lower luminescence signal corresponds to higher kinase activity (more ATP consumed), and a higher signal indicates inhibition of the kinase. This method is highly sensitive, amenable to high-throughput screening, and provides quantitative IC₅₀ values.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a dilution series of the compound in assay buffer.

-

Kinase Reaction: In a 384-well plate, add the kinase enzyme, the peptide substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP. The final reaction volume is typically 10-25 µL.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the kinase reaction and measure the remaining ATP by adding a luciferase/luciferin-based ATP detection reagent according to the manufacturer's instructions.

-

Incubate for a short period to allow the luminescent signal to stabilize.

-

Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls.

-

Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Self-Validation: The assay should include a known reference inhibitor as a positive control to validate the assay performance. The Z'-factor, a statistical measure of assay quality, should be calculated and be >0.5 for a robust assay.

Conclusion

4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine is a strategically valuable building block for the synthesis of novel kinase inhibitors. Its facile synthesis and the reactive chloro-group at the C4 position allow for its versatile incorporation into a wide range of scaffolds. The presence of the trifluoroethoxy group offers the potential for enhanced potency, selectivity, and improved pharmacokinetic properties. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers in the field of drug discovery, facilitating the exploration of new chemical space and the development of next-generation kinase inhibitors.

References

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PubMed Central. Available at: [Link]

-

Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Publishing. Available at: [Link]

-

Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed. Available at: [Link]

-

Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - MDPI. Available at: [Link]

-

4-Chloro-6-ethoxy-2-(methylthio)pyrimidine - MDPI. Available at: [Link]

-

Current application status and structure-activity relationship of selective and non-selective JAK inhibitors in diseases - PubMed. Available at: [Link]

-

Bi-aryl meta-pyrimidine inhibitors of kinases - Patent US-8604042-B2 - PubChem. Available at: [Link]

Sources

- 1. WO2017125097A1 - Crystalline forms of (3r)-3-cyclopentyl-3-[4-(7h-pyrrolo[2,3-d]pyrimidin-4- yl)pyrazol-l-yl]propanenitrile salts and preparation thereof - Google Patents [patents.google.com]

- 2. Bi-aryl meta-pyrimidine inhibitors of kinases - Patent US-8604042-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Current application status and structure-activity relationship of selective and non-selective JAK inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Practical Guide to Suzuki-Miyaura Coupling with 4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine

Abstract

This application note provides a comprehensive experimental protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing 4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine as a key building block. The pyrimidine core is a prevalent motif in medicinal chemistry, and the introduction of the 2,2,2-trifluoroethoxy group can significantly modulate the physicochemical properties of target molecules, enhancing attributes such as metabolic stability and lipophilicity. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize novel substituted pyrimidine derivatives. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step protocol, and discuss the rationale behind the selection of catalysts, bases, and solvents, supported by authoritative literature.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2] This reaction is particularly valuable in the pharmaceutical industry for the construction of complex molecular architectures.[3] The substrate of interest, 4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine, is an attractive building block due to the electron-deficient nature of the pyrimidine ring, which enhances its reactivity in cross-coupling reactions compared to analogous benzene halides.[4] The trifluoroethoxy moiety offers a strategic advantage in drug design by improving metabolic stability and modulating pharmacokinetic profiles.

This document outlines a robust protocol for the coupling of 4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine with a variety of aryl and heteroaryl boronic acids. We will explore the critical parameters that influence reaction efficiency and yield, providing a solid foundation for further optimization and application in diverse synthetic campaigns.

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[5] The fundamental steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine, forming a Pd(II) intermediate.[5]

-

Transmetalation: The organic moiety from the boronic acid (or its boronate ester) is transferred to the palladium center. This step is typically facilitated by a base, which activates the organoboron species.[5][6]

-

Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[5]

// Nodes Pd0 [label="Pd(0)L₂ (Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative Addition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Aryl [label="Ar-Pd(II)L₂-Cl", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Both [label="Ar-Pd(II)L₂-R'", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Ar-R' (Product)", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Invisible nodes for positioning ArylHalide [label="Ar-Cl", shape=none, fontcolor="#EA4335"]; BoronicAcid [label="R'-B(OH)₂ + Base", shape=none, fontcolor="#4285F4"];

// Edges Pd0 -> OxAdd [color="#EA4335"]; OxAdd -> PdII_Aryl [color="#EA4335"]; PdII_Aryl -> Transmetalation [color="#4285F4"]; Transmetalation -> PdII_Both [color="#4285F4"]; PdII_Both -> RedElim [color="#34A853"]; RedElim -> Pd0 [label=" Catalyst\nRegeneration ", color="#FBBC05"]; RedElim -> Product [color="#34A853"];

// Input labels ArylHalide -> OxAdd [style=dashed, arrowhead=none, color="#EA4335"]; BoronicAcid -> Transmetalation [style=dashed, arrowhead=none, color="#4285F4"]; }

Experimental Protocol

This protocol is a general guideline and may require optimization for specific boronic acids.

Materials and Reagents

| Reagent | Grade | Recommended Supplier(s) | Notes |

| 4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine | ≥97% | BLDpharm, etc. | Commercially available.[7] Store under an inert atmosphere at 2-8°C. |

| Aryl/Heteroaryl Boronic Acid | ≥98% | Sigma-Aldrich, Combi-Blocks | The purity of the boronic acid is crucial. Consider using boronic esters for sensitive substrates. |

| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | ≥99% | Sigma-Aldrich, Strem | A common and effective catalyst for this type of coupling.[8] Should be a bright yellow crystalline solid. Discoloration may indicate decomposition.[9] |

| Potassium Phosphate Tribasic (K₃PO₄) | Anhydrous, ≥98% | Sigma-Aldrich, Acros | A suitable base for promoting transmetalation.[6] Other bases like Na₂CO₃ or Cs₂CO₃ can also be screened. |

| 1,4-Dioxane | Anhydrous, ≥99.8% | Sigma-Aldrich, Acros | A common solvent for Suzuki couplings.[6] Ensure it is sparged with an inert gas before use. |

| Deionized Water | High Purity | Millipore or equivalent | Degassed by sparging with an inert gas for at least 30 minutes. |

| Diethyl Ether | Anhydrous, ≥99.7% | Fisher Scientific | For extraction. |

| Brine (Saturated NaCl solution) | - | - | For washing the organic layer. |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | Fisher Scientific | For drying the organic layer. |

Equipment

-

Schlenk flask or microwave vial

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Condenser

-

Inert gas (Nitrogen or Argon) supply with manifold

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Procedure

-

Reaction Setup:

-

To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine (1.0 mmol, 1.0 equiv).

-

Add the desired aryl or heteroaryl boronic acid (1.2 mmol, 1.2 equiv).

-

Add potassium phosphate tribasic (K₃PO₄) (2.0 mmol, 2.0 equiv).

-

Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%). The use of 3-5 mol% of the catalyst is a good starting point for optimization.[8]

-

-

Solvent Addition and Degassing:

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (5 mL) and deionized, degassed water (1 mL). The solvent mixture is crucial for dissolving both the organic and inorganic reagents.

-

Sparge the resulting suspension with the inert gas for 10-15 minutes to ensure the removal of dissolved oxygen, which can deactivate the palladium catalyst.

-

-

Reaction:

-

Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may vary depending on the reactivity of the boronic acid.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-12 hours.

-

-

Workup:

-

Once the reaction is complete (disappearance of the starting pyrimidine), cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate or diethyl ether (20 mL) and water (10 mL).

-

Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers and wash with brine (15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-6-(2,2,2-trifluoroethoxy)pyrimidine.

-

Causality Behind Experimental Choices

-

Substrate: 4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine is an electron-deficient heteroaryl chloride. The electron-withdrawing nature of the pyrimidine ring and the trifluoroethoxy group facilitates the oxidative addition of palladium, which is often the rate-determining step for chloroarenes.[5]

-

Catalyst: Pd(PPh₃)₄ is a robust and widely used catalyst for Suzuki couplings.[9] It is a pre-catalyst that readily generates the active Pd(0) species in solution. For particularly challenging couplings, or for optimization, other catalyst systems such as those employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) in combination with a palladium source like Pd₂(dba)₃ or a pre-catalyst like XPhos Pd G2 could be explored.[3][10]

-

Base: A base is essential for the transmetalation step.[6] It reacts with the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center. K₃PO₄ is a moderately strong base that is often effective in Suzuki couplings of heteroaryl chlorides.[6] The choice of base can significantly impact the reaction rate and yield, and screening of other bases such as Na₂CO₃, Cs₂CO₃, or K₂CO₃ may be beneficial.

-

Solvent System: A mixture of an organic solvent like 1,4-dioxane or toluene with water is commonly employed.[6] The organic solvent solubilizes the aryl halide and the catalyst, while water helps to dissolve the inorganic base and the boronate intermediate. The ratio of organic solvent to water can be a critical parameter to optimize.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low or No Reaction | Inactive catalyst | Ensure the Pd(PPh₃)₄ is of high quality (bright yellow).[9] Use a freshly opened bottle or store under inert gas. Ensure thorough degassing of the reaction mixture. |

| Insufficient temperature | Increase the reaction temperature in increments of 10 °C. For very unreactive boronic acids, temperatures up to 120 °C (in a sealed vessel or with a high-boiling solvent) may be necessary. Microwave irradiation can also accelerate the reaction.[2] | |

| Poor choice of base or solvent | Screen other bases (e.g., Na₂CO₃, Cs₂CO₃) and solvents (e.g., Toluene, DMF, DME). The optimal combination is substrate-dependent.[6] | |

| Formation of Side Products (e.g., Homocoupling of Boronic Acid) | Reaction conditions too harsh or prolonged | Lower the reaction temperature. Monitor the reaction closely and stop it once the starting material is consumed. |

| Oxygen contamination | Improve the degassing procedure. Maintain a positive pressure of inert gas throughout the reaction. | |

| Difficulty in Purification | Close polarity of product and starting materials | Adjust the eluent system for column chromatography. If separation is still challenging, consider derivatizing the product or starting material to alter its polarity. Recrystallization may also be an effective purification method for solid products. |

Conclusion

This application note provides a detailed and scientifically grounded protocol for the Suzuki-Miyaura cross-coupling of 4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine. By understanding the mechanistic principles and the rationale behind the choice of reagents and conditions, researchers can effectively utilize this protocol to synthesize a wide array of novel pyrimidine-containing molecules for applications in drug discovery and materials science. The provided framework also serves as a solid starting point for further optimization to achieve the best possible outcomes for specific synthetic targets.

References

-

Majumdar, K., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(11), 3193. Available at: [Link]

-

El-Sheref, E. M. (2022). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 12(10), 1222. Available at: [Link]

-

Majumdar, K., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. ResearchGate. Available at: [Link]

-

Wikipedia. (2023). Suzuki reaction. Available at: [Link]

-

Kralj, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1951. Available at: [Link]

-

Schomaker, J. M., & Delia, T. J. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(21), 7125–7128. Available at: [Link]

-

Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. Available at: [Link]

-

Request PDF. (n.d.). Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. Available at: [Link]

-

CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Available at: [Link]

-

Burke, M. D., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science, 378(6618), eadc8743. Available at: [Link]

-

Guram, A. S., et al. (2007). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(14), 5104–5112. Available at: [Link]

-

Lead Sciences. (n.d.). 4-Chloro-6-ethoxy-pyrimidine. Available at: [Link]

-

Guan, B. T., et al. (2019). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers, 6(10), 1644-1650. Available at: [Link]

-

Padusha, M. S. A., et al. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. Molecular Diversity, 23(3), 621–630. Available at: [Link]

-

Chem-Impex. (n.d.). 4-Chloro-2,6-diaminopyrimidine. Available at: [Link]

-

Request PDF. (n.d.). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. ResearchGate. Available at: [Link]

-

Request PDF. (n.d.). Microwave-Assisted Suzuki-Miyaura and Sonogashira Coupling of 4-Chloro-2-(trifluoromethyl)pyrido[1,2-e]purine Derivatives. ResearchGate. Available at: [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence. Available at: [Link]

-

Buchwald, S. L., & Martin, R. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 42(10), 1461–1473. Available at: [Link]

-

El-Sheref, E. M. (2022). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Available at: [Link]

-

Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont. Available at: [Link]

-